molecular formula C14H15N3O3 B2592065 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide CAS No. 2097888-53-2

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide

Cat. No.: B2592065
CAS No.: 2097888-53-2
M. Wt: 273.292
InChI Key: OXMPTNVANOAFLG-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry research, featuring a fused pyridazinone core linked to a furan carboxamide group. The molecule's core structure, the pyridazin-3(2H)-one moiety, is recognized in scientific literature as a privileged scaffold in drug discovery . Derivatives containing this structure have been extensively investigated for a wide spectrum of biological activities, which suggests this compound is a valuable template for developing novel pharmacologically active agents . The incorporation of the furan ring, a common heterocycle in bioactive molecules, further enhances its potential as a key intermediate for chemical exploration. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to utilize this high-purity compound for in vitro assays, target identification studies, and as a building block in the synthesis of novel chemical entities for investigative purposes.

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13-8-10-2-1-3-12(10)16-17(13)6-5-15-14(19)11-4-7-20-9-11/h4,7-9H,1-3,5-6H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMPTNVANOAFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on various research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a unique cyclopenta[c]pyridazine moiety combined with a furan-3-carboxamide structure. These structural attributes suggest the possibility of diverse interactions with biological targets.

Property Details
Molecular Formula C14H16N4O2
Molecular Weight 272.31 g/mol
CAS Number 2097902-61-7

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes. Research indicates that it may act as an antagonist or inhibitor in various pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in diseases such as diabetes or cancer.
  • Receptor Interaction : The compound has shown potential in interacting with receptors associated with neurological and gastrointestinal functions. For example, it may exhibit antagonistic properties against gastrin/CCK-B receptors, similar to other compounds in its class .

Antiviral and Antimicrobial Properties

Recent investigations have highlighted the compound's antiviral and antimicrobial activities:

  • Antiviral Effects : The compound has demonstrated inhibitory effects against various viruses. For instance, it was found to inhibit the replication of the hepatitis C virus (HCV) and herpes simplex virus (HSV) in vitro at concentrations ranging from 0.20 to 0.35 μM .
  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against resistant strains .

Case Studies

  • Gastric Acid Secretion Model : A study involving anesthetized rats demonstrated that the compound could significantly reduce pentagastrin-induced gastric acid secretion, indicating its potential use in treating gastric disorders .
  • Inflammation Models : In animal models of inflammation, the compound has shown promise in reducing inflammatory markers and symptoms, suggesting potential applications in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide exhibits significant potential in the field of medicinal chemistry due to its unique structural features. The compound's tetrahydro-cyclopenta[c]pyridazine moiety suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound have shown anticancer properties. The carbonyl functionality present in the compound allows for potential interactions with cancer-related pathways. Studies utilizing molecular docking simulations can help elucidate its binding affinity to specific cancer targets.

Antimicrobial Properties

The compound may also possess antimicrobial activity due to its unique structure. Compounds containing similar heterocyclic frameworks have been reported to exhibit antimicrobial effects against various pathogens. Further investigation into its mechanism of action could provide valuable insights into its therapeutic applications.

Synthetic Methodologies

The synthesis of this compound can be approached through several chemical transformations. These methods focus on optimizing yields and purity while considering reaction conditions such as temperature and solvent choice.

Chemical Transformations

The compound can undergo intramolecular cyclization reactions similar to those observed with other N-(3-oxoalkenyl)phenylacetamides. Base-catalyzed intramolecular aldol-type cyclizations may lead to the formation of 2(1H)-pyridinones, showcasing the reactivity of the carbonyl group under basic conditions.

Interaction Studies

Understanding the interaction profile of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are recommended for these studies.

Technique Purpose
Surface Plasmon Resonance (SPR)Measure binding affinity
Isothermal Titration CalorimetryDetermine thermodynamics of binding
Molecular Docking SimulationsPredict interaction profiles

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of tetrahydro-cyclopenta[c]pyridazine exhibited significant cytotoxicity against various cancer cell lines.
  • Antimicrobial Evaluation : Another research project evaluated the antimicrobial properties of related compounds and found promising results against Gram-positive and Gram-negative bacteria.

These findings underscore the potential applications of this compound in drug development and therapeutic interventions.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide?

Methodological Answer: A plausible synthetic route involves multi-step organic transformations, drawing parallels to methods used for structurally related pyridazine derivatives. For example, the cyclopenta[c]pyridazinone core can be synthesized via cyclocondensation of cyclic ketones with hydrazine derivatives. The furan-3-carboxamide moiety can then be introduced through amide coupling reactions, such as using EDCI/HOBt or DCC-mediated activation of the carboxylic acid. A similar approach is described in EP 4,374,877 A2, where analogous compounds were synthesized via stepwise alkylation and amidation reactions starting from piperidine-carboxylic acid esters .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the cyclopenta[c]pyridazinone ring protons (e.g., δ 2.5–3.5 ppm for methylene groups in the fused ring system) and furan carboxamide protons (δ 6.5–7.5 ppm for furan aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (e.g., C₁₆H₁₈N₃O₃) with an accuracy of <5 ppm.
  • HPLC-Purity Analysis: Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to verify purity ≥95%. Cross-reference retention times with synthetic intermediates to rule out side products.

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic refinement of this compound, and how can they be addressed?

Methodological Answer: Crystallographic challenges include:

  • Disordered Solvent Molecules: Use SQUEEZE in PLATON to model unresolved electron density .
  • Anisotropic Thermal Motion: Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms using SHELXL, ensuring convergence with R₁ < 5% and wR₂ < 12% .
  • Twinning: Apply twin law matrices (e.g., -h, -k, l) in SHELXL for pseudo-merohedral twinning. Validate with the Hooft parameter (|Y| < 0.05) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?

Methodological Answer:

  • Core Modifications: Synthesize derivatives with substitutions on the cyclopenta[c]pyridazinone ring (e.g., halogenation at C5/C6) to assess steric/electronic effects on target binding.
  • Side-Chain Optimization: Replace the furan-3-carboxamide group with bioisosteres (e.g., thiophene or pyrrole carboxamides) to improve metabolic stability.
  • In Silico Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., kinase domains). Validate with enzymatic assays (IC₅₀ determination).

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Discrepant NMR Assignments: Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the ethyl linker (δ 3.2–3.8 ppm) and the pyridazinone carbonyl (δ 170–175 ppm) confirm connectivity .
  • Mass Spectral Anomalies: Rule out adduct formation (e.g., sodium/potassium) by comparing ESI+ and ESI– modes. Use isotopic pattern analysis to distinguish between fragment ions and impurities.

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